molecular formula C6H5F2NO2S B6177522 2-(2,2-difluoroethyl)-1,3-thiazole-4-carboxylic acid CAS No. 2551116-47-1

2-(2,2-difluoroethyl)-1,3-thiazole-4-carboxylic acid

Cat. No.: B6177522
CAS No.: 2551116-47-1
M. Wt: 193.17 g/mol
InChI Key: VKKIELJNZPDOPP-UHFFFAOYSA-N
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Description

2-(2,2-Difluoroethyl)-1,3-thiazole-4-carboxylic acid is a chemical compound characterized by its unique structure, which includes a thiazole ring and a difluoroethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(2,2-difluoroethyl)-1,3-thiazole-4-carboxylic acid typically involves multiple steps, starting with the formation of the thiazole ring. One common method is the cyclization of 2,2-difluoroethylamine with thiocyanate salts under acidic conditions. The reaction conditions often require careful control of temperature and pH to ensure the formation of the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using specialized reactors. The process is optimized to maximize yield and purity while minimizing by-products. Continuous flow chemistry and other advanced techniques may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 2-(2,2-Difluoroethyl)-1,3-thiazole-4-carboxylic acid can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂). These reactions typically occur under acidic or neutral conditions.

  • Reduction: Reduction reactions may involve the use of lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄). These reactions are often carried out in anhydrous solvents.

  • Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles, such as halides or alkoxides. The reaction conditions depend on the specific nucleophile and substrate.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound

Scientific Research Applications

2-(2,2-Difluoroethyl)-1,3-thiazole-4-carboxylic acid has shown promise in several scientific research applications:

  • Chemistry: The compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

  • Biology: Research has explored the biological activity of this compound, including its potential as an antimicrobial or antifungal agent.

  • Medicine: The compound's derivatives may have therapeutic potential, and studies are ongoing to evaluate their efficacy in treating various diseases.

  • Industry: The compound's properties make it suitable for use in the development of new materials, such as fluoropolymers, which have applications in various industrial sectors.

Mechanism of Action

The mechanism by which 2-(2,2-difluoroethyl)-1,3-thiazole-4-carboxylic acid exerts its effects involves interactions with specific molecular targets and pathways. The exact mechanism may vary depending on the application, but it generally involves binding to enzymes or receptors, leading to biological or chemical changes.

Comparison with Similar Compounds

  • 2-(2,2-Difluoroethyl)thiazole-4-carboxylic acid: This compound is structurally similar but lacks the carboxylic acid group.

  • 2-(2,2-Difluoroethyl)thiazole-5-carboxylic acid: This compound has a similar structure but with a different position of the carboxylic acid group.

Uniqueness: 2-(2,2-Difluoroethyl)-1,3-thiazole-4-carboxylic acid stands out due to its specific arrangement of functional groups, which can influence its reactivity and biological activity. Its difluoroethyl group provides unique chemical properties that are not present in other similar compounds.

Properties

CAS No.

2551116-47-1

Molecular Formula

C6H5F2NO2S

Molecular Weight

193.17 g/mol

IUPAC Name

2-(2,2-difluoroethyl)-1,3-thiazole-4-carboxylic acid

InChI

InChI=1S/C6H5F2NO2S/c7-4(8)1-5-9-3(2-12-5)6(10)11/h2,4H,1H2,(H,10,11)

InChI Key

VKKIELJNZPDOPP-UHFFFAOYSA-N

Canonical SMILES

C1=C(N=C(S1)CC(F)F)C(=O)O

Purity

95

Origin of Product

United States

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